tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate
Description
tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate is a chiral carbamate-protected amine featuring a piperidine ring with an R-configuration at the 2-position and an ethyl linker to the tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing enantiomerically pure pharmaceuticals. Its structure enables selective reactivity in coupling reactions and protection/deprotection strategies, making it valuable for constructing complex molecules like enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
tert-butyl N-[2-[(2R)-piperidin-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKUDZBAUTEMY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate is widely used in organic synthesis as a protecting group for amines . It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology: In biological research, the compound is used to modify peptides and proteins, allowing for the study of their structure and function . It is also used in the synthesis of biologically active molecules, such as pharmaceuticals .
Medicine: The compound is used in the development of drugs, particularly those targeting the central nervous system . Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates . It is also used in the manufacture of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate involves the protection of the amine group by forming a stable carbamate linkage . This linkage prevents the amine from participating in unwanted side reactions during chemical synthesis . The tert-butyl group provides steric hindrance, further stabilizing the compound . Upon completion of the synthesis, the protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
- tert-Butyl N-{2-[(2S)-Piperidin-2-yl]ethyl}carbamate (S enantiomer) :
The S enantiomer shares identical molecular weight (216.28 g/mol) and functional groups but differs in stereochemistry. Such enantiomeric pairs are pivotal in drug discovery, as their pharmacological profiles (e.g., binding affinity, metabolic stability) can vary significantly. For example, the R configuration may exhibit higher selectivity for certain biological targets compared to the S form .
Substituent-Modified Derivatives
Piperidine Ring Substitutions
- tert-Butyl N-[[(2R,4S)-4-Fluoropyrrolidin-2-yl]methyl]carbamate: Incorporates a fluorine atom at the 4-position of a pyrrolidine ring (instead of piperidine) and a methylene linker. This derivative is used in synthesizing fluorinated drug candidates targeting neurological disorders .
- tert-Butyl N-[(2-Methylpiperidin-2-yl)methyl]carbamate :
A methyl group at the 2-position of the piperidine ring increases steric hindrance, altering reactivity in nucleophilic substitutions. Molecular weight: 228.34 g/mol. Applications include agrochemical research and as a building block for sterically hindered amines .
Linker Modifications
- tert-Butyl N-{2-[2-(2-Bromoethoxy)ethoxy]ethyl}carbamate: Features a polyethylene glycol (PEG)-like bromoethyl linker, enhancing hydrophilicity. Used in synthesizing cannabinoid receptor modulators, where extended linkers improve membrane permeability .
Functional Group Analogues
- tert-Butyl N-{2-[(1,3-Thiazol-2-yl)carbamoyl]pyridin-3-yl}carbamate: Replaces the piperidine-ethyl moiety with a thiazole-pyridine scaffold. This compound inhibits methionine aminopeptidases, highlighting how carbamate derivatives can transition from intermediates to bioactive agents .
Molecular Weight and Purity
Target Compound
Comparative Bioactivity
- Enzyme Inhibition: Piperidinyl-ethyl carbamates are precursors to benzimidazolone derivatives, which inhibit 8-oxoguanine DNA glycosylase (IC50 values in nanomolar range) .
Biological Activity
tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate, also known by its CAS number 1821791-75-6, is a carbamate compound primarily utilized in organic synthesis as a protecting group for amines. Its unique structure combines a stable tert-butyl group with a reactive piperidinyl moiety, making it valuable in both chemical and biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The compound is characterized by its stability under various conditions, which facilitates its use in complex organic syntheses.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 1821791-75-6 |
| Melting Point | Not available |
| Boiling Point | Not available |
The mechanism of action for this compound primarily involves the formation of a stable carbamate linkage that protects the amine functionality during synthetic processes. This protection is crucial in various biochemical assays and drug development applications, particularly those targeting the central nervous system (CNS) due to the piperidine structure's ability to interact with neurotransmitter systems.
Drug Development
Research indicates that this compound plays a significant role in the development of drugs targeting CNS disorders. Its structural properties allow for modifications that can enhance bioavailability and receptor binding affinity. For instance, studies have shown that derivatives of this compound exhibit promising activity against specific targets in neuropharmacology.
Modulation of Peptide Functionality
In biological research, this compound is employed to modify peptides and proteins. This modification aids in elucidating structure-function relationships within biological systems. The ability to selectively protect amine groups allows researchers to study the effects of various substitutions on peptide activity and stability.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- CNS Activity : A study investigating the pharmacological profiles of piperidine derivatives found that compounds similar to this compound exhibited significant interactions with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and depression.
- Peptide Synthesis : In peptide synthesis, this carbamate has been used effectively as a protecting group for amines during solid-phase synthesis. Its stability under acidic conditions allows for selective deprotection, facilitating the synthesis of complex peptide sequences .
- Toxicological Studies : Research has also explored the safety profile of related compounds, indicating low toxicity levels when administered at therapeutic doses. This aspect is crucial for its consideration in drug formulation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
